2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a bicyclic thiazole derivative featuring a fused benzothiazole core substituted with a methoxy group at the 5-position and an amino linker to a second dihydrobenzothiazolone moiety. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including kinase inhibition and antimicrobial properties . Its structural complexity arises from the presence of two thiazole rings, a ketone group, and a dimethyl substituent, which influence its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-17(2)7-11-14(12(21)8-17)24-16(19-11)20-15-18-10-6-9(22-3)4-5-13(10)23-15/h4-6H,7-8H2,1-3H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVANFTJSQGMTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=CC(=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by recent research findings.
Synthesis of the Compound
The synthesis of This compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The key steps include:
- Formation of the Benzothiazole Core : The initial step often involves the reaction of 2-amino-benzothiazole with various substituents to form the desired benzothiazole scaffold.
- Introduction of Functional Groups : Further modifications are made to introduce methoxy and amino groups at specific positions on the benzothiazole ring.
- Final Cyclization and Purification : The final product is obtained through cyclization reactions followed by purification techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including the compound . For instance, a study evaluated its effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The results indicated:
- Inhibition of Cell Proliferation : The compound significantly reduced cell viability in a dose-dependent manner.
- Induction of Apoptosis : Flow cytometry analyses revealed an increase in apoptotic cells upon treatment with the compound.
- Cell Cycle Arrest : The compound was shown to induce cell cycle arrest at the G1 phase, suggesting a mechanism that hinders cancer cell progression.
| Cell Line | IC50 Value (µM) | Apoptosis Induction (%) | Cell Cycle Phase Arrest |
|---|---|---|---|
| A431 | 1.5 | 40 | G1 |
| A549 | 2.0 | 35 | G1 |
Anti-inflammatory Effects
In addition to its anticancer activity, this compound exhibits anti-inflammatory properties. Studies have demonstrated that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). The following findings were noted:
- Cytokine Inhibition : Treatment resulted in a significant decrease in IL-6 and TNF-α levels.
- Mechanistic Insights : Western blot analyses indicated that the compound inhibits key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit monoamine oxidase B (MAO-B), which may contribute to their therapeutic effects.
- Signal Transduction Modulation : The compound's ability to modulate signaling pathways such as AKT and ERK suggests a dual role in both cancer therapy and inflammation reduction.
Case Studies
A recent case study involving this compound focused on its application in treating inflammatory diseases alongside cancer therapy. Patients with co-existing conditions exhibited improved outcomes when treated with this compound as part of a combination therapy regimen.
Comparison with Similar Compounds
Research Findings and Gaps
- Experimental Data : Spectral and crystallographic data for 3m (Table 1, ) provide a foundational reference for the target compound, though direct comparative studies are lacking.
- Computational Modeling : Molecular docking studies on analogous benzothiazoles suggest that the methoxy group could enhance hydrogen bonding with enzymatic targets, a hypothesis requiring validation .
- Limitations: No toxicity or pharmacokinetic data exist for the target compound, highlighting the need for in vivo studies.
Q & A
Q. What are the established synthetic routes for 2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, and how can intermediates be optimized?
- Methodological Answer : A common approach involves cyclocondensation of 2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one with 5-methoxybenzo[d]thiazol-2-amine derivatives under reflux conditions. For example, trichloroisocyanuric acid (TCCA) in the presence of a catalytic nanosystem (e.g., Ca/4-MePy-IL@ZY-Fe3O4) can enhance yields by facilitating one-pot reactions . Key intermediates like 2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one are synthesized via thioglycolic acid-mediated cyclization, with FT-IR and NMR used to confirm NH2 (δ 8.09 ppm in DMSO-d6) and C=O (1644 cm⁻¹) functionalities .
Q. How can structural characterization of this compound be performed to verify its regiochemistry and purity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ 189.3 ppm for C=O in DMSO-d6 ) and FT-IR spectroscopy (e.g., S–C=N stretching at 584 cm⁻¹ ). Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in regiochemistry, as demonstrated for analogous thiazole derivatives . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition.
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxic activity data across different cancer cell lines?
- Methodological Answer : Discrepancies may arise from variations in cell line sensitivity (e.g., human liver cancer HA22T vs. HEPG-2 ) or assay protocols. Standardize conditions using the SRB assay with RPMI-1640 medium, 5% FBS, and CHS-828 as a reference compound . Perform dose-response curves (0.1–100 µM) and calculate IC50 values. Validate results via comparative studies with structurally similar benzothiazoles, which may exhibit differential activity due to substituent effects (e.g., methoxy vs. chloro groups ).
Q. What strategies optimize the compound's pharmacokinetic properties while retaining bioactivity?
- Methodological Answer : Modify the 5-methoxy group to improve solubility (e.g., replace with hydrophilic substituents like sulfonamides) while retaining the thiazole core, which is critical for binding. Use molecular docking to predict interactions with targets like tyrosine kinases or COX-2 . Evaluate metabolic stability via microsomal assays (e.g., human liver microsomes) and optimize logP values (<5) using QSAR models.
Q. How can environmental fate studies be integrated into early-stage research to assess ecological risks?
- Methodological Answer : Adopt frameworks from projects like INCHEMBIOL :
- Step 1 : Determine physical-chemical properties (e.g., logKow, hydrolysis half-life) using OECD guidelines.
- Step 2 : Assess biodegradability via OECD 301F assays.
- Step 3 : Perform acute toxicity tests on model organisms (e.g., Daphnia magna) to derive EC50 values.
Data Contradiction Analysis
Q. How should researchers address inconsistencies in synthetic yields reported across different catalytic systems?
- Methodological Answer : Variability often stems from catalyst loading (e.g., 5 mol% vs. 10 mol%) or solvent polarity. Systematically compare conditions using Design of Experiments (DoE):
| Variable | Level 1 | Level 2 |
|---|---|---|
| Catalyst | Ca/4-MePy-IL | Fe3O4-only |
| Solvent | Ethanol | Acetonitrile |
| Temperature | 80°C | 100°C |
| Analyze via ANOVA to identify significant factors. Cross-reference with literature on analogous thiazole syntheses . |
Theoretical Framework Integration
Q. Which conceptual frameworks guide the design of derivatives with enhanced anti-inflammatory activity?
- Methodological Answer : Link to the "bioisosterism" principle, replacing the 5-methoxy group with bioisosteres like trifluoromethoxy or methylsulfonyl . Use molecular topology to map electron-deficient regions (e.g., thiazole N-atoms) for hydrogen bonding with COX-2 active sites. Validate through in silico ADMET predictions and in vivo rat paw edema models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
